molecular formula C13H7ClO4 B2827570 6-chloro-1,3-dihydroxy-9H-xanthen-9-one CAS No. 61101-89-1

6-chloro-1,3-dihydroxy-9H-xanthen-9-one

Cat. No. B2827570
CAS RN: 61101-89-1
M. Wt: 262.65
InChI Key: HDBLWAZZCGXSBL-UHFFFAOYSA-N
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Description

6-chloro-1,3-dihydroxy-9H-xanthen-9-one is a chemical compound with the molecular formula C13H7ClO4 . It has a molecular weight of 262.65 . The IUPAC name for this compound is 6-chloro-1,3-dihydroxy-9H-xanthen-9-one .


Synthesis Analysis

The synthesis of xanthones like 6-chloro-1,3-dihydroxy-9H-xanthen-9-one involves a variety of methods. Some of these methods include the classical and the modified Grover, Shah, and Shah reaction; the use of ytterbium, palladium, ruthenium, copper catalysis; the use of chromen-4-ones as building blocks; the use of the Friedel–Crafts reaction; Ullmann-ether coupling; metal-free oxidative coupling; intermolecular and intramolecular couplings; xanthone synthesis via the intermolecular Diels–Alder reaction; a novel decarboxylative aminocatalytic strategy; use of the Michael reaction, and the use of the Knoevenagel–Michael, Michael/Michael, Michael/Henry cycloadditions; and [4+2] cycloaddition .


Molecular Structure Analysis

The molecular structure of 6-chloro-1,3-dihydroxy-9H-xanthen-9-one can be represented by the InChI code: 1S/C13H7ClO4/c14-6-1-2-8-10(3-6)18-11-5-7(15)4-9(16)12(11)13(8)17/h1-5,15-16H .


Physical And Chemical Properties Analysis

The physical and chemical properties of 6-chloro-1,3-dihydroxy-9H-xanthen-9-one include its molecular weight of 262.65 and its molecular formula C13H7ClO4 .

Scientific Research Applications

properties

IUPAC Name

6-chloro-1,3-dihydroxyxanthen-9-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7ClO4/c14-6-1-2-8-10(3-6)18-11-5-7(15)4-9(16)12(11)13(8)17/h1-5,15-16H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDBLWAZZCGXSBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)OC3=CC(=CC(=C3C2=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7ClO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-chloro-1,3-dihydroxy-9H-xanthen-9-one

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